Kushenol M

Description

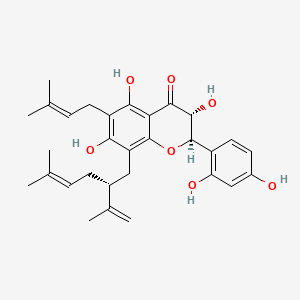

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIPWEKLJVRITL-XRRXVPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906015 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101236-51-5 | |

| Record name | Kushenol M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101236515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of Kushenol M: A Survey of Current Knowledge

For Immediate Release

[City, State] – [Date] – Despite growing interest in the therapeutic potential of prenylflavonoids isolated from Sophora flavescens, a comprehensive understanding of the specific mechanism of action for Kushenol M remains largely elusive within the scientific community. While related compounds such as Kushenol A, C, F, and Z have been the subject of detailed investigations, revealing their influence on critical cellular signaling pathways, this compound's molecular interactions are yet to be thoroughly elucidated.

Currently, the most definitive data available on this compound points to its role as an inhibitor of cytochrome P450 isoforms.[1] This family of enzymes is crucial for the metabolism of a wide range of endogenous and exogenous compounds, and its inhibition can have significant physiological effects. However, beyond this, the scientific literature lacks in-depth studies on its broader mechanism of action.

In contrast, extensive research on other Kushenol compounds has provided valuable insights into their anti-inflammatory and anti-cancer properties. For instance, Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] Similarly, Kushenol Z has been found to induce apoptosis in non-small-cell lung cancer cells by targeting the mTOR pathway through the inhibition of phosphodiesterase and Akt activity.[4][5] The anti-inflammatory effects of Kushenol C are attributed to its ability to suppress the production of inflammatory mediators by inhibiting the activation of STAT1, STAT6, and NF-κB.[1][6] Furthermore, Kushenol F has demonstrated therapeutic potential for atopic dermatitis by reducing the production of thymic stromal lymphopoietin (TSLP).

These findings highlight a common theme of intervention in key signaling cascades that regulate cell growth, inflammation, and survival. However, it is crucial to emphasize that these mechanisms are specific to the studied Kushenol analogues and cannot be directly extrapolated to this compound without dedicated experimental validation.

The absence of detailed studies on this compound presents a significant knowledge gap. To fully unlock its therapeutic potential, future research must focus on several key areas:

-

Target Identification: Elucidating the primary molecular targets of this compound is paramount.

-

Signaling Pathway Analysis: Investigating its impact on major signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and MAPK, is essential.

-

Quantitative Analysis: Determining key quantitative metrics like IC50 values for various cellular processes will be critical for understanding its potency and efficacy.

-

Detailed Experimental Protocols: The development and publication of detailed experimental methodologies will be vital for the reproducibility and advancement of research on this compound.

Until such studies are conducted, a comprehensive technical guide on the core mechanism of action of this compound cannot be fully realized. The scientific and drug development communities are encouraged to undertake further investigation into this promising, yet enigmatic, natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Kushenol M: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. This technical guide provides a focused overview of the known biological activity of this compound, with an emphasis on its interaction with metabolic enzymes. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this natural compound. The primary reported biological activity of this compound is the inhibition of cytochrome P450 enzymes, which are critical in drug metabolism.

Core Biological Activity: Cytochrome P450 Inhibition

The most significant and well-documented biological activity of this compound is its inhibitory effect on cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] CYP3A4 is a crucial enzyme in the metabolism of a wide range of clinically important drugs. Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.

This compound has been identified as a mechanism-based inhibitor of CYP3A4.[2][3] This type of inhibition is characterized by the initial formation of a reversible enzyme-inhibitor complex, followed by the enzyme-catalyzed conversion of the inhibitor into a reactive metabolite. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation. This time-dependent and NADPH-dependent inactivation of the enzyme is a critical consideration in assessing the potential for drug interactions.

Quantitative Data

The inhibitory potency of this compound against CYP3A4 has been quantified, as summarized in the table below.

| Target Enzyme | Test System | Inhibitory Parameter | Value (µM) | Reference |

| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes | IC50 | 1.29 | [1] |

| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes (with preincubation) | IC50 | < 5 | [3] |

Experimental Protocols

The following is a representative methodology for assessing the inhibitory activity of this compound against cytochrome P450 enzymes in human liver microsomes.

Cytochrome P450 Inhibition Assay (In Vitro)

1. Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP3A4 substrate (e.g., midazolam or testosterone)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Direct Inhibition Assay Protocol:

-

A solution of this compound at various concentrations is prepared.

-

In a 96-well plate, human liver microsomes are mixed with the incubation buffer and the this compound solution.

-

The specific CYP3A4 substrate is added to the mixture.

-

The reaction is initiated by the addition of the NADPH-generating system.

-

The mixture is incubated at 37°C for a specified period (e.g., 10-30 minutes).

-

The reaction is terminated by adding cold acetonitrile.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the formation of the substrate's metabolite.

-

The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

3. Mechanism-Based Inhibition Assay Protocol:

-

A preincubation step is introduced. Human liver microsomes are preincubated with this compound and the NADPH-generating system at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

-

Following preincubation, the specific CYP3A4 substrate is added to the mixture to initiate the reaction.

-

The subsequent steps of reaction termination, sample processing, and analysis are the same as in the direct inhibition assay.

-

A time- and concentration-dependent decrease in enzyme activity that is not overcome by dilution indicates mechanism-based inhibition.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Logical diagram of the mechanism-based inhibition of CYP3A4 by this compound.

Caption: Experimental workflow for determining CYP450 inhibition by this compound.

Conclusion and Future Directions

The available scientific literature indicates that the primary biological activity of this compound is the mechanism-based inhibition of CYP3A4. This finding has significant implications for the potential of this compound to cause drug-drug interactions. For drug development professionals, this necessitates careful consideration and further investigation of this inhibitory profile if this compound or botanical preparations containing it are to be developed as therapeutic agents.

Further research is warranted to fully elucidate the biological activity of this compound. This could include screening against a broader panel of CYP450 isoforms and other drug-metabolizing enzymes, as well as investigating other potential pharmacological targets to build a more comprehensive profile of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Kushenol M: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M is a prenylated flavonoid that was first isolated from the roots of Sophora flavescens. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on its role as a cytochrome P450 inhibitor. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported in a 1995 publication by Ryu, S.Y., and colleagues in the Archives of Pharmacal Research. Through the use of 2-D NMR techniques, including DEPT, 13C-1H COSY, and COLOC experiments, the structure was unequivocally determined as (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol. This discovery added to the growing family of complex prenylated flavonoids found in Sophora flavescens.

Isolation of this compound

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the public domain, a general methodology can be inferred from the isolation of other prenylated flavonoids from Sophora flavescens. The following is a representative, generalized protocol.

General Experimental Protocol for Flavonoid Isolation from Sophora flavescens

-

Extraction:

-

Air-dried and powdered roots of Sophora flavescens are subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.

-

The extracts are concentrated under reduced pressure to yield crude extracts. Prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The ethyl acetate extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing flavonoid-like compounds.

-

-

Purification:

-

Fractions enriched with the target compound are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 or reverse-phase C18 silica gel.

-

High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often used for the final purification of the compound to achieve high purity.

-

-

Structure Elucidation:

-

The purified compound's structure is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

UV Spectroscopy: To identify the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the complete chemical structure and stereochemistry.

-

-

Biological Activity: Cytochrome P450 Inhibition

The most well-documented biological activity of this compound is its inhibitory effect on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Quantitative Data on CYP Inhibition

| CYP Isoform | IC50 (µM) | Inhibition Type | Reference |

| CYP3A4 | 1.29 | Mechanism-based | [1] |

Experimental Protocol: Fluorometric CYP3A4 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against CYP3A4 using a fluorogenic substrate.

-

Materials:

-

Recombinant human CYP3A4 enzyme

-

Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., ketoconazole)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the CYP3A4 enzyme and the fluorogenic substrate in potassium phosphate buffer.

-

The test compound (this compound) is added to the wells at various concentrations. Control wells contain the vehicle solvent.

-

The plate is pre-incubated at 37°C for a short period.

-

The reaction is initiated by adding the NADPH regenerating system to all wells.

-

The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths for the product of the substrate's metabolism.

-

The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis:

-

The percent inhibition of CYP3A4 activity is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information on the specific cellular signaling pathways modulated by this compound, other than its direct inhibition of cytochrome P450 enzymes. Research on other kushenols, such as Kushenol A and Kushenol Z, has revealed interactions with pathways like the PI3K/Akt/mTOR and NF-κB signaling cascades. However, it is important to note that these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.

Visualizations

Experimental Workflow for CYP3A4 Inhibition Assay

Conclusion

This compound is a structurally unique prenylated flavonoid from Sophora flavescens with demonstrated inhibitory activity against the important drug-metabolizing enzyme CYP3A4. While its discovery and structure are well-established, further research is needed to fully elucidate its biological activities and potential therapeutic applications. Specifically, a detailed and optimized isolation protocol would facilitate its broader investigation, and studies into its effects on cellular signaling pathways could reveal novel mechanisms of action beyond its known interaction with cytochrome P450 enzymes. This guide serves as a foundational resource for scientists interested in exploring the potential of this compound in drug discovery and development.

References

Kushenol M: A Technical Guide to its Phytochemical Profile and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M is a prenylated flavanonol, a type of flavonoid, isolated from the roots of Sophora flavescens. This plant, known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, including a diverse array of flavonoids and alkaloids.[1] this compound, identified as (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol, is part of a larger family of "kushenol" compounds found in this species.[1] While research has been conducted on various constituents of Sophora flavescens for their anti-inflammatory, anti-tumor, and anti-proliferative properties, this compound has been specifically identified for its potent enzymatic inhibition, highlighting its significance for drug metabolism and potential herb-drug interactions.[2][3][4]

This technical guide provides a consolidated overview of the phytochemical profile of this compound, including its known biological activities and the experimental protocols utilized for its extraction and characterization. It aims to serve as a foundational resource for researchers investigating its therapeutic potential and pharmacological properties.

Phytochemical Profile

This compound is one of numerous prenylated flavonoids co-isolated from Sophora flavescens. The structural diversity of these compounds, often featuring isopentenyl or lavandulyl side chains, contributes to their varied biological activities. While specific quantitative yields for this compound are not widely reported in the literature, its presence alongside other major flavonoids is well-documented.

Table 1: Physicochemical Properties and Phytochemical Context of this compound

| Compound Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Compound Class | Source |

| This compound | (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol | C₃₀H₃₆O₇ | 508.6 | Prenylated Flavanonol | Sophora flavescens |

| Kushenol A | - | C₂₅H₂₈O₆ | 424.5 | Prenylated Flavanone | Sophora flavescens |

| Kushenol C | - | C₂₅H₂₈O₆ | 424.5 | Prenylated Flavanone | Sophora flavescens |

| Kushenol I | - | C₂₆H₃₀O₆ | 438.5 | Prenylated Flavanone | Sophora flavescens |

| Leachianone A | - | C₂₆H₂₈O₆ | 436.5 | Prenylated Flavanone | Sophora flavescens |

| Sophoraflavanone G | - | C₂₅H₂₈O₅ | 408.5 | Prenylated Flavanone | Sophora flavescens |

Note: The table provides context by listing other major flavonoids frequently isolated alongside this compound from the same source.

Experimental Protocols

The isolation and characterization of this compound involve multi-step procedures typical for natural product chemistry. The following protocols are synthesized from methodologies reported for the extraction and analysis of flavonoids from Sophora flavescens.

Extraction of Flavonoids from Sophora flavescens

A common method for obtaining a flavonoid-rich extract from the dried roots of Sophora flavescens is sequential maceration with solvents of increasing polarity.

-

Preparation : Air-dried and pulverized roots of Sophora flavescens (e.g., 500 g) are used as the starting material.[5]

-

Hexane Extraction (Defatting) : The powdered material is first macerated with n-hexane (e.g., 4 x 2.0 L, 5 hours each) at room temperature to remove nonpolar compounds like fats and waxes. The solvent is collected and evaporated.[5]

-

Ethyl Acetate Extraction : The plant residue is then extracted with ethyl acetate (e.g., 4 x 2.0 L, 5 hours each). This fraction is typically enriched with prenylated flavonoids, including this compound. The solvent is collected.[5]

-

Methanol Extraction : A final extraction is performed with methanol (e.g., 4 x 2.0 L, 5 hours each) to isolate more polar compounds.[5]

-

Concentration : The ethyl acetate fraction, which contains this compound, is concentrated under reduced pressure to yield a crude extract for further purification.[5]

Purification of this compound

The crude ethyl acetate extract is a complex mixture requiring further chromatographic separation to isolate individual compounds.

-

Column Chromatography : The crude extract is subjected to column chromatography. Common stationary phases include silica gel or Sephadex LH-20, which is effective for separating phenolic compounds.

-

Elution : A gradient elution system is typically employed. For silica gel, solvent systems might start with n-hexane and gradually increase in polarity with the addition of ethyl acetate. For Sephadex LH-20, elution is often performed with methanol or ethanol-water mixtures.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

Further Purification : Fractions containing this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Structural Elucidation

The definitive structure of this compound was established using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₃₀H₃₆O₇.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are critical for determining the precise chemical structure.

-

¹H NMR : Identifies the types and connectivity of protons in the molecule.

-

¹³C NMR & DEPT : Determines the number and types of carbon atoms (C, CH, CH₂, CH₃).

-

2D NMR (COSY, HMBC, COLOC) : These experiments establish the connectivity between protons (COSY) and the long-range correlations between protons and carbons (HMBC, COLOC), which is essential for unambiguously placing the isopentenyl and lavandulyl side chains on the flavanonol skeleton.[1]

-

Table 2: Required NMR Data for Structural Confirmation of this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Flavanonol Core | Data not available in searched literature | Data not available in searched literature |

| C-2 | ||

| C-3 | ||

| ... etc. | ||

| Isopentenyl Group | ||

| C-1'' | ||

| ... etc. | ||

| Lavandulyl Group | ||

| C-1''' | ||

| ... etc. |

Note: While it is documented that 2D NMR techniques were used to elucidate the structure of this compound, the specific chemical shift and coupling constant data are not available in the cited literature abstracts.[1]

Biological Activity and Signaling Pathways

The primary biological activity reported specifically for this compound is the potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[2]

Inhibition of Cytochrome P450 3A4

CYP3A4 is a critical enzyme in human liver microsomes, responsible for the metabolism of approximately 50% of clinically used drugs.[7][8] Inhibition of this enzyme can lead to significant drug-drug or herb-drug interactions by altering the pharmacokinetics of co-administered substances.

This compound has been identified as a mechanism-based inhibitor of CYP3A4 with a reported IC₅₀ value of 1.29 µM .[2][7][9] This indicates that it can inactivate the enzyme, potentially leading to elevated plasma concentrations and increased risk of toxicity from drugs that are substrates of CYP3A4. This property makes this compound a compound of high interest in pharmacokinetic and drug safety studies.

While direct signaling pathway studies for this compound are limited, research on closely related compounds from Sophora flavescens has shown activity on key cellular pathways. For instance, Kushenol A exhibits anti-proliferative effects by suppressing the PI3K/AKT/mTOR signaling pathway. This information suggests a potential area of investigation for this compound and other related prenylated flavonoids.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of flavonoids like this compound from their natural source.

Caption: General workflow for extraction and isolation of this compound.

Logical Pathway: CYP3A4 Inhibition

This diagram illustrates the logical relationship of this compound's inhibitory action on the CYP3A4 enzyme and its implication for drug metabolism.

Caption: Mechanism of this compound as a CYP3A4 enzyme inhibitor.

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Kushenol M: A Comprehensive Technical Review of Its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. While the biological activities of many flavonoids from this plant have been extensively studied, research on this compound has been more focused. This technical guide provides a detailed overview of the known biological activities of this compound, with a primary focus on its role as a cytochrome P450 inhibitor. This document summarizes the available quantitative data, outlines experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.

Core Biological Activity: Cytochrome P450 Inhibition

The most well-documented biological activity of this compound is its inhibitory effect on cytochrome P450 (CYP) enzymes, specifically CYP3A4. CYP enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.

Quantitative Data on CYP3A4 Inhibition

This compound has been identified as a mechanism-based inhibitor of CYP3A4 in human liver microsomes. Mechanism-based inhibition is a time- and concentration-dependent inactivation of the enzyme that occurs after the inhibitor is converted to a reactive metabolite by the enzyme itself. This type of inhibition is of particular clinical concern as it can lead to prolonged and sometimes irreversible loss of enzyme activity.

| Compound | Enzyme | System | Inhibition Type | IC50 (µM) | Reference |

| This compound | CYP3A4 | Human Liver Microsomes | Mechanism-Based | 1.29 | [1][2] |

Mechanism of Action: CYP3A4 Inhibition

The inhibitory action of this compound on CYP3A4 involves its conversion to a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[1][2] This process is dependent on the presence of NADPH, a cofactor required for CYP enzyme activity. The inactivation of CYP3A4 by this compound suggests that co-administration of this compound with drugs metabolized by CYP3A4 could lead to increased plasma concentrations of those drugs, potentially causing adverse effects.

The following diagram illustrates the proposed mechanism-based inhibition of CYP3A4 by this compound.

Caption: Proposed mechanism of CYP3A4 inactivation by this compound.

Experimental Protocols

Determination of CYP3A4 Inhibition in Human Liver Microsomes

The following is a detailed methodology for assessing the inhibitory effect of this compound on CYP3A4 activity, based on standard protocols for mechanism-based inhibition studies.

1. Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Midazolam (CYP3A4 substrate)

-

1'-Hydroxymidazolam (metabolite standard)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

2. Experimental Workflow:

Caption: Experimental workflow for determining CYP3A4 inhibition.

3. Detailed Procedure:

-

Pre-incubation: A mixture containing human liver microsomes, various concentrations of this compound, and potassium phosphate buffer is pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system.

-

Substrate Addition: After a defined pre-incubation time, the CYP3A4 substrate (e.g., midazolam) is added to the mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific duration.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The mixture is centrifuged to pellet the proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).

-

Data Analysis: The rate of metabolite formation is compared between samples with and without this compound to determine the extent of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Potential Biological Activities of this compound

While the primary focus of research on this compound has been its interaction with CYP enzymes, its structural similarity to other bioactive flavonoids from Sophora flavescens suggests that it may possess other pharmacological properties. However, at present, there is a lack of specific studies investigating the anticancer, anti-inflammatory, antioxidant, or antimicrobial activities of this compound. Future research is warranted to explore the broader therapeutic potential of this compound.

Conclusion

This compound is a potent mechanism-based inhibitor of CYP3A4, a key enzyme in drug metabolism. This activity highlights the potential for significant herb-drug interactions when Sophora flavescens extracts containing this compound are co-administered with conventional medications. The detailed experimental protocols provided in this guide offer a framework for further investigation into the inhibitory profile of this compound and other related compounds. While other biological activities have not yet been extensively studied, the flavonoid structure of this compound suggests that it may hold promise in other therapeutic areas, warranting further exploration by the scientific and drug development communities.

References

Kushenol M: An In-Depth Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific therapeutic potential of Kushenol M is currently limited. This guide summarizes the available data for this compound and provides a comprehensive overview of the therapeutic activities of closely related prenylated flavonoids isolated from Sophora flavescens, which may serve as a proxy for its potential biological activities. Further research is imperative to elucidate the specific pharmacological profile of this compound.

Introduction to this compound and Prenylated Flavonoids

This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used extensively in traditional Chinese medicine for its anti-inflammatory, anti-tumor, and other medicinal properties.[1][2][3] Prenylated flavonoids are a class of flavonoids characterized by the presence of one or more isoprenoid side chains, which often enhances their bioavailability and biological activity compared to their non-prenylated counterparts.[4] While a broad range of pharmacological activities has been attributed to the flavonoids from Sophora flavescens, including anti-cancer, anti-inflammatory, and antioxidant effects, specific studies on this compound are sparse.[1][2][5]

Known Biological Activity of this compound

The most definitive biological activity reported for this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes.[6]

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of CYP3A4, a critical enzyme in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. This inhibitory action suggests that this compound could have a role in modulating drug metabolism, which could be leveraged to enhance the efficacy or reduce the toxicity of co-administered drugs. However, this also indicates a potential for drug-drug interactions.

| Compound | Target | Activity | Source Organism | Reference |

| This compound | CYP3A4 | IC₅₀: 1.29 µM | Sophora flavescens | [6][7] |

Therapeutic Potential of Related Kushenols from Sophora flavescens

Given the limited data on this compound, this section details the therapeutic potential of other well-studied kushenols and prenylated flavonoids from Sophora flavescens. These findings provide a strong rationale for investigating similar activities in this compound.

Anti-Cancer Activity

Several kushenols have demonstrated potent anti-cancer properties in various cancer cell lines and animal models. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

| Compound | Cell Line(s) | Activity | Mechanism of Action | Reference(s) |

| Kushenol A | MDA-MB-231, MCF-7, BT474 (Breast Cancer) | Proliferation inhibition (IC₅₀: 4-32 µM) | Inhibition of PI3K/AKT/mTOR pathway, G0/G1 cell cycle arrest | [8][9] |

| Kushenol Z | A549, NCI-H226 (NSCLC) | Cytotoxicity (IC₅₀ not specified) | Inhibition of mTOR pathway via PDE and Akt inhibition, induction of apoptosis | [10][11][12] |

| Sophoraflavanone G | HepG2 (Liver Cancer) | Proliferation inhibition (IC₅₀: 0.46 ± 0.1 µM) | Not specified | [13] |

Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[8][9] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway in breast cancer cells.

Anti-Inflammatory and Antioxidant Activity

Kushenols have demonstrated significant anti-inflammatory and antioxidant effects, primarily through the modulation of inflammatory mediators and the activation of antioxidant response pathways.

| Compound | Model System | Activity | Mechanism of Action | Reference(s) |

| Kushenol C | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression of NO, PGE₂, IL-6, IL-1β, MCP-1, and IFN-β production. | Inhibition of STAT1, STAT6, and NF-κB activation; upregulation of HO-1 via Nrf2 activation. | [14][15][16] |

| Kushenol C | tBHP-induced oxidative stress in HaCaT cells | Prevention of DNA damage and cell death; upregulation of glutathione, superoxide dismutase, and catalase. | Activation of the PI3K-Akt/Nrf2 signaling pathway. | [15][16] |

| Kushenol F | DFE/DNCB-induced atopic dermatitis in mice | Reduced serum histamine, IgE, and IgG2a; decreased phosphorylated NF-κB and IKK levels. | Inhibition of TSLP production; suppression of IL-1β and IL-6 mRNA expression. | [17] |

| Kushenol I | DSS-induced ulcerative colitis in mice | Reduced pro-inflammatory cytokines; enhanced anti-inflammatory activity. | Inhibition of PI3K/AKT, p38 MAPK, and NF-κB pathways; modulation of gut microbiota. | [18] |

Kushenol C exerts its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways. In inflammatory conditions, it inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. Under oxidative stress, it promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.

Caption: Dual action of Kushenol C in inhibiting NF-κB and activating the Nrf2 pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the therapeutic potential of kushenols.

Cell Viability and Cytotoxicity Assays

-

MTT/CCK-8 Assay:

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, which is quantified by spectrophotometry.

-

Protocol Outline:

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of the kushenol compound (e.g., 0.5 to 32 µM for Kushenol A) for specified time points (e.g., 24, 48, 72 hours).[9]

-

Add MTT or CCK-8 solution to each well and incubate for 2-4 hours.

-

If using MTT, solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

-

Calculate cell viability as a percentage of the untreated control.

-

-

Western Blotting

-

Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Outline:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, NF-κB) overnight at 4°C.[8]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants. The Griess reagent reacts with nitrite to form a colored azo compound, which is measured spectrophotometrically.

-

Protocol Outline:

-

Seed RAW264.7 macrophages in 96-well plates and treat with the kushenol compound (e.g., 50 or 100 µM for Kushenol C) for 1 hour.[14]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Conclusion and Future Directions

The available scientific literature strongly supports the therapeutic potential of prenylated flavonoids from Sophora flavescens, particularly in the areas of oncology and inflammatory diseases. Kushenols A, C, F, I, and Z have been shown to modulate key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and Nrf2, leading to anti-proliferative, anti-inflammatory, and antioxidant effects.

While these findings are promising, there is a significant knowledge gap regarding the specific biological activities of This compound . The only currently documented activity is the inhibition of CYP3A4. Based on the structure-activity relationships within the kushenol family, it is plausible that this compound possesses similar anti-cancer and anti-inflammatory properties.

Therefore, future research should focus on:

-

In vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Investigation of the anti-inflammatory properties of this compound in relevant cell models (e.g., LPS-stimulated macrophages).

-

Elucidation of the mechanisms of action , including its effects on the signaling pathways modulated by other kushenols.

-

Pharmacokinetic and in vivo efficacy studies to evaluate its potential as a therapeutic agent.

A thorough investigation of this compound is warranted to fully understand its therapeutic potential and to potentially develop a new lead compound for the treatment of cancer or inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology. | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytochrome P450 Inhibition Profile of Kushenol M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has garnered scientific interest for its potential pharmacological activities. A critical aspect of characterizing any bioactive compound for therapeutic development is understanding its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge regarding the inhibitory effects of this compound on cytochrome P450 enzymes, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Data Presentation: Quantitative Inhibition of Cytochrome P450 by this compound

The available scientific literature indicates that this compound is an inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large proportion of clinically used drugs. The inhibitory potential is characterized by the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Effect of this compound on Human Cytochrome P450 Isoforms

| CYP Isoform | Test System | Substrate | IC50 (µM) | Inhibition Type | Reference |

| CYP3A4 | Human Liver Microsomes | Not Specified in secondary source | 1.29 | Mechanism-Based | [1][2][3][4] |

| CYP1A2 | Not Reported | Not Reported | No Data Available | Not Reported | |

| CYP2C9 | Not Reported | Not Reported | No Data Available | Not Reported | |

| CYP2C19 | Not Reported | Not Reported | No Data Available | Not Reported | |

| CYP2D6 | Not Reported | Not Reported | No Data Available | Not Reported |

Note: The IC50 value for CYP3A4 is cited in several secondary sources. The primary research article containing the detailed experimental protocol for this specific value could not be located in the conducted search. Research by Yim et al. (2019) confirms that this compound is a mechanism-based inhibitor of CYP3A4 but does not provide a specific IC50 value for this compound.[5][6][7]

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory potential of a compound like this compound against various CYP isoforms, based on established in vitro assays.[5][6]

Reagents and Materials

-

Test Compound: this compound

-

Human Liver Microsomes (HLMs): Pooled from multiple donors

-

CYP Isoform-Specific Substrates:

-

CYP1A2: Phenacetin

-

CYP2B6: Bupropion

-

CYP2C8: Amodiaquine

-

CYP2C9: Diclofenac

-

CYP2C19: (S)-Mephenytoin

-

CYP2D6: Dextromethorphan

-

CYP3A4: Midazolam or Testosterone

-

-

NADPH-Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive Control Inhibitors:

-

CYP1A2: Furafylline

-

CYP2C9: Sulfaphenazole

-

CYP2C19: Ticlopidine

-

CYP2D6: Quinidine

-

CYP3A4: Ketoconazole

-

-

Reaction Buffer: Potassium phosphate buffer (pH 7.4)

-

Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analysis.

-

Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

IC50 Determination for Direct Inhibition

This protocol is designed to determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP isoform.

-

Preparation of Incubation Mixtures: In a 96-well plate, combine the human liver microsomes, the CYP isoform-specific substrate, and varying concentrations of this compound in the reaction buffer.

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific duration, ensuring that the reaction is in the linear range.

-

Termination of Reaction: The reaction is stopped by adding a cold quenching solution.

-

Sample Processing: The plate is centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a suitable sigmoidal dose-response model.

Assay for Mechanism-Based (Time-Dependent) Inhibition

This protocol is used to assess if this compound inactivates the CYP enzyme in a time- and NADPH-dependent manner.

-

Primary Incubation: Human liver microsomes are pre-incubated with various concentrations of this compound at 37°C in the presence of the NADPH-regenerating system for different time points (e.g., 0, 5, 15, and 30 minutes). A parallel incubation is performed without the NADPH-regenerating system as a control.

-

Dilution and Secondary Incubation: An aliquot of the primary incubation mixture is diluted into a secondary incubation mixture containing the CYP isoform-specific substrate and the NADPH-regenerating system. This dilution step minimizes the effect of any remaining direct-acting inhibitor.

-

Secondary Reaction: The metabolic reaction in the secondary incubation is allowed to proceed at 37°C for a short, defined period.

-

Termination and Analysis: The reaction is terminated, and the samples are processed and analyzed by LC-MS/MS as described for the direct inhibition assay.

-

Data Analysis: The rate of enzyme inactivation (kobs) at each inhibitor concentration is determined from the slope of the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) are then calculated from a plot of kobs versus the inhibitor concentration.

Visualizations

Experimental Workflow for CYP Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in a CYP inhibition assay.

Mechanism of Time-Dependent Inhibition

Caption: Simplified scheme of mechanism-based (time-dependent) enzyme inhibition.

Conclusion

The available data strongly indicate that this compound is an inhibitor of CYP3A4, acting through a mechanism-based process. This presents a significant potential for drug-drug interactions with therapeutic agents that are substrates of CYP3A4. The lack of quantitative inhibitory data for other major CYP isoforms highlights an area for future research to fully characterize the drug interaction profile of this compound. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. For drug development professionals, these findings underscore the importance of early in vitro screening of natural products to anticipate and mitigate the risk of clinically relevant drug interactions.

References

- 1. This compound | CAS#:101236-51-5 | Chemsrc [chemsrc.com]

- 2. This compound | 101236-51-5 [amp.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound-参数-厂家-仪器谱 [ibook.antpedia.com]

- 5. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Anti-Inflammatory Properties of Kushenols: A Technical Overview Focused on Kushenol C

Disclaimer: While the initial topic of interest was Kushenol M, a comprehensive review of the scientific literature reveals a significant lack of specific data on its anti-inflammatory properties. Therefore, this technical guide will focus on the closely related and well-characterized compound, Kushenol C , as a representative example of the anti-inflammatory potential of kushenol-type compounds isolated from Sophora flavescens. All data and methodologies presented herein pertain to Kushenol C.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of drug discovery.

Kushenols are a class of prenylated flavonoids isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] These compounds have garnered significant interest for their diverse pharmacological activities. This whitepaper provides a detailed technical overview of the anti-inflammatory properties of Kushenol C, summarizing the quantitative data on its effects on key inflammatory mediators, detailing the experimental protocols used for its evaluation, and visualizing the underlying molecular pathways.

Quantitative Data on Anti-Inflammatory Effects of Kushenol C

The anti-inflammatory activity of Kushenol C has been primarily evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for studying inflammation.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a variety of pro-inflammatory mediators. The inhibitory effects of Kushenol C on these mediators are summarized in the table below.

| Inflammatory Mediator | Experimental Model | Kushenol C Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 50 µM | Significant reduction in NO production | [2][4] |

| 100 µM | Dose-dependent, more potent reduction in NO production | [2][4] | ||

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in PGE2 concentration | [2] |

| 100 µM | Further decrease in PGE2 concentration | [2] | ||

| Interleukin-6 (IL-6) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in IL-6 concentration | [2][3] |

| 100 µM | Further decrease in IL-6 concentration | [2][3] | ||

| Interleukin-1β (IL-1β) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in IL-1β concentration | [2][3] |

| 100 µM | Further decrease in IL-1β concentration | [2][3] | ||

| Monocyte Chemoattractant Protein-1 (MCP-1) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in MCP-1 concentration | [2][3] |

| 100 µM | Further decrease in MCP-1 concentration | [2][3] | ||

| Interferon-β (IFN-β) | LPS-stimulated RAW264.7 macrophages | 50 µM | Dose-dependent decrease in IFN-β concentration | [2][3] |

| 100 µM | Further decrease in IFN-β concentration | [2][3] | ||

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW264.7 macrophages | 50 µM | Downregulation of protein expression | [2][4] |

| 100 µM | Further downregulation of protein expression | [2][4] | ||

| Cyclooxygenase-2 (COX-2) | UVB-irradiated mice | Not specified | Suppression of generation | [5] |

Key Signaling Pathways Modulated by Kushenol C

Kushenol C exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial for the inflammatory response. The primary mechanism involves the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Kushenol C has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent expression of inflammatory mediators.[7]

Activation of the Nrf2/HO-1 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[7] The Nrf2/HO-1 pathway plays a critical role in mitigating oxidative stress, which is closely linked to inflammation. Kushenol C has been demonstrated to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense and contributing to its anti-inflammatory effects.[2]

References

- 1. worldscientific.com [worldscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury [mdpi.com]

Unveiling the Antioxidative Potential of Kushenol M: A Technical Guide

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathophysiology of numerous diseases. This technical guide explores the antioxidative stress activities of Kushenol C, a prenylated flavonoid with significant therapeutic potential. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the antioxidative effects of Kushenol C, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: The Nrf2 Signaling Pathway

Kushenol C exerts its primary antioxidative effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Kushenol C, this inhibition is released.

Kushenol C has been shown to promote the phosphorylation of Akt (Protein Kinase B), which in turn facilitates the dissociation of Nrf2 from Keap1.[1][3][4] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding event initiates the transcription of a suite of cytoprotective enzymes and proteins, including Heme Oxygenase-1 (HO-1), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase.[1][2][3] The upregulation of these endogenous antioxidants enhances the cell's capacity to neutralize ROS, thereby mitigating oxidative damage.

Caption: Kushenol C activates the Nrf2 signaling pathway.

Quantitative Data on Antioxidative Efficacy

The antioxidative effects of Kushenol C have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Antioxidative Activity of Kushenol C in HaCaT Cells

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| Cell Viability | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent increase in cell viability | [5] |

| ROS Production | tBHP-induced oxidative stress | Kushenol C | 50 µM | Significant decrease in intracellular ROS levels | [5] |

| Endogenous Antioxidants | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent increase in GSH, SOD, and Catalase levels | [5] |

| Nrf2 and p-Akt Expression | Normal conditions | Kushenol C | Not specified | Increased expression of Nrf2 and activation of Akt | [5] |

Table 2: In Vitro Hepatoprotective and Antioxidative Effects of Kushenol C in HEPG2 Cells

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| Cell Viability | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent protection against cell death | [6][7] |

| ROS Production | tBHP-induced oxidative stress | Kushenol C | 10, 30, 50 µM | Dose-dependent decrease in ROS production | [6][7] |

| p-Akt and Nrf2 Expression | tBHP-induced oxidative stress | Kushenol C | 50 µM | Significant increase in the expression of p-Akt and Nrf2 | [8] |

Table 3: In Vivo Protective Effects of Kushenol C

| Parameter | Model System | Treatment | Result | Reference |

| Skin Damage | UVB-induced skin damage in mice | Kushenol C | Significantly recovered UVB-induced skin damage, collagen degradation, and suppressed oxidative stress | [8][9] |

| Hepatotoxicity | Acetaminophen (APAP)-induced hepatotoxicity in mice | Kushenol C | Attenuated APAP-induced liver damage, reduced lipid peroxidation, and upregulated antioxidant enzyme expression | [6] |

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the antioxidative stress activity of Kushenol C.

Cell Culture and Induction of Oxidative Stress

-

Cell Lines: Human keratinocytes (HaCaT) and human hepatoma cells (HEPG2) are commonly used.[5][6]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Oxidative Stress: tert-Butyl hydroperoxide (tBHP) is a widely used agent to induce oxidative stress in vitro.[5][6] Cells are typically pre-treated with varying concentrations of Kushenol C for a specified period (e.g., 1 hour) before being exposed to tBHP (e.g., 1 mM) for a further duration (e.g., 1-24 hours) depending on the endpoint being measured.[5][6][7]

Caption: In vitro oxidative stress experimental workflow.

Measurement of Cell Viability

-

Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar colorimetric assays (e.g., WST-1, EZ-Cytox) are used.[10][11]

-

Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

-

Procedure: After treatment, the assay reagent is added to the cell culture wells and incubated for a specific period. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm).[11]

Determination of Intracellular Reactive Oxygen Species (ROS)

-

Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a commonly used fluorescent probe.[6]

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Procedure: Following treatment, cells are incubated with DCFH-DA. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of key proteins in the Nrf2 signaling pathway, such as Nrf2, p-Akt, Akt, and HO-1.[8]

-

Procedure:

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

The available scientific evidence strongly supports the potent antioxidative stress activity of Kushenol C, primarily mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway. Its ability to upregulate a broad spectrum of endogenous antioxidant enzymes makes it a promising candidate for the development of therapeutic agents against diseases associated with oxidative stress.

While these findings for Kushenol C are compelling, it is crucial to underscore the necessity for dedicated research on Kushenol M. Future studies should aim to:

-

Elucidate the specific antioxidative properties of this compound using a range of in vitro antioxidant assays.

-

Investigate the molecular mechanisms underlying the potential antioxidative effects of this compound, with a focus on the Nrf2 and other relevant signaling pathways.

-

Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of oxidative stress-related diseases.

By undertaking these focused research efforts, the scientific community can fully uncover the therapeutic potential of this compound and its contribution to the management of oxidative stress-mediated pathologies.

References

- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

Methodological & Application

Kushenol M: Experimental Protocols for Investigating Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine for treating a variety of ailments, including inflammatory diseases and cancer.[1] While research on many flavonoids from Sophora flavescens, such as Kushenol A, C, and Z, has elucidated their mechanisms of action, specific experimental data on this compound remains limited.[2][3][4] This document provides a comprehensive set of experimental protocols and application notes to guide researchers in the investigation of the biological activities of this compound, with a focus on its potential anti-cancer, anti-inflammatory, and anti-oxidative stress properties. The methodologies outlined below are based on established protocols for related Kushenol compounds and other flavonoids.[2][5][6]

Data Presentation: In Vitro Efficacy of Related Kushenol Compounds

To provide a reference for expected outcomes, the following tables summarize quantitative data from studies on Kushenol A and Kushenol C.

Table 1: Anti-proliferative Activity of Kushenol A on Breast Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Method |

| MDA-MB-231 | 48h | ~8 | CCK-8 Assay |

| MCF-7 | 48h | ~16 | CCK-8 Assay |

| BT474 | 48h | ~16 | CCK-8 Assay |

Data synthesized from studies on Kushenol A, which has demonstrated anti-proliferative effects in breast cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[5]

Table 2: Anti-inflammatory Effects of Kushenol C on LPS-Stimulated RAW264.7 Macrophages

| Parameter | Concentration of Kushenol C (µM) | Inhibition/Reduction (%) | Method |

| NO Production | 50 | ~50% | Griess Assay |

| NO Production | 100 | ~80% | Griess Assay |

| PGE2 Production | 100 | Significant Reduction | ELISA |

| IL-6 Production | 100 | Significant Reduction | ELISA |

| TNF-α Production | Not Specified | Significant Reduction | ELISA |

Data based on the demonstrated anti-inflammatory activity of Kushenol C, which acts by inhibiting the production of pro-inflammatory mediators.[2][7]

Experimental Protocols

In Vitro Anti-Cancer Activity

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 100 mM and store at -20°C. Dilute in culture medium to final working concentrations.

This protocol determines the effect of this compound on cell proliferation.

-

Seed cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

This protocol is used to investigate the effect of this compound on key signaling pathways, such as the PI3K/AKT/mTOR pathway.

-

Seed cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.

-

Treat cells with desired concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

This protocol visualizes nuclear changes characteristic of apoptosis.

-

Seed cells (1 x 10⁵ cells/well) in a 6-well plate on coverslips and incubate for 24 hours.

-

Treat cells with this compound for 48 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Hoechst 33258 solution (5 µg/mL) for 10 minutes.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

In Vitro Anti-inflammatory and Anti-oxidative Stress Activity

-

Cell Lines: RAW264.7 macrophages for inflammation studies and HaCaT keratinocytes for oxidative stress studies.

-